Teratogenicity: Valnoctamide Exhibits a 53-Fold Lower Rate of Exencephaly Compared to Valproic Acid in a Mouse Model
Valnoctamide (VCD) demonstrates a profoundly reduced teratogenic risk compared to valproic acid (VPA), its parent pharmacophore. In a head-to-head mouse study, a single injection of VPA on gestation day 8 resulted in a 53% incidence of exencephaly, a severe neural tube defect, whereas the same molar dose of VCD (3 mmol/kg) produced only a 1% incidence, a rate equivalent to the control group (0-1%) [1]. This study further confirmed VPA induced a 52% embryolethality rate, while VCD caused only 2% [2].
| Evidence Dimension | Incidence of exencephaly (neural tube defect) after in utero exposure |
|---|---|
| Target Compound Data | 1% exencephaly |
| Comparator Or Baseline | Valproic Acid (VPA): 53% exencephaly; Control: 0-1% exencephaly |
| Quantified Difference | 52 percentage point absolute reduction; VCD is 53-fold less likely to induce exencephaly |
| Conditions | NMRI mice, single injection of 3 mmol/kg on gestation day 8, fetuses examined on day 18 |
Why This Matters
For research or clinical development focused on women of childbearing potential, this data provides a clear, quantitative justification for selecting VCD over VPA to mitigate a well-documented and severe teratogenic liability.
- [1] Radatz M, Ehlers K, Yagen B, Bialer M, Nau H. Valnoctamide, valpromide and valnoctic acid are much less teratogenic in mice than valproic acid. Epilepsy Res. 1998 Mar;30(1):41-8. View Source
- [2] NCATS Inxight Drugs. VALNOCTAMIDE. National Center for Advancing Translational Sciences (NCATS). View Source
